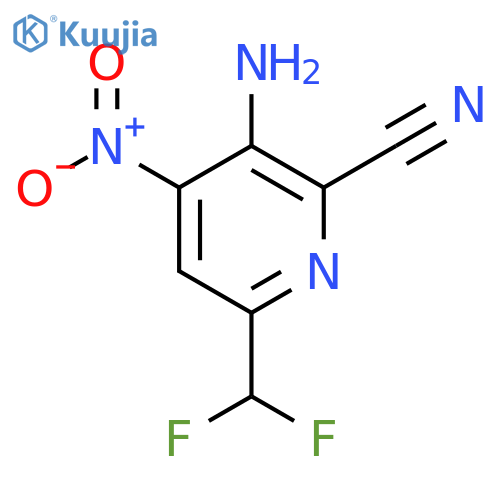

Cas no 1805335-57-2 (3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)

3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine

-

- インチ: 1S/C7H4F2N4O2/c8-7(9)3-1-5(13(14)15)6(11)4(2-10)12-3/h1,7H,11H2

- InChIKey: VWAKNPTWETURFO-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(=C(C#N)N=1)N)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 297

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 109

3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029070285-1g |

3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine |

1805335-57-2 | 97% | 1g |

$1,564.50 | 2022-04-01 |

3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine 関連文献

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridineに関する追加情報

3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine: A Comprehensive Overview

3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine is a complex organic compound with the CAS number 1805335-57-2. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in chemistry, pharmacology, and materials science. The structure of this molecule is characterized by a pyridine ring with multiple substituents, including an amino group (-NH₂), a cyano group (-CN), a difluoromethyl group (-CHF₂), and a nitro group (-NO₂). These functional groups confer unique chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.

The synthesis of 3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine involves a series of multi-step reactions, often utilizing advanced techniques such as nucleophilic substitution, electrophilic substitution, and oxidation. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, improving yield and purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of microwave-assisted synthesis to accelerate the formation of this compound, significantly reducing reaction time while maintaining high product quality.

The structural complexity of 3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine makes it a valuable precursor in the development of novel pharmaceuticals. Its amino and cyano groups are known to enhance bioavailability and pharmacokinetic properties, making it a promising candidate for drug delivery systems. Additionally, the nitro group imparts strong electron-withdrawing effects, which can be exploited in designing anti-inflammatory and anticancer agents. Recent studies have highlighted its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in targeted cancer therapy.

In the field of materials science, 3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine has shown promise as a building block for advanced polymers and coatings. Its ability to form hydrogen bonds due to the amino group enhances intermolecular interactions, leading to improved mechanical properties. Furthermore, the presence of fluorinated groups contributes to thermal stability and resistance to environmental degradation. A research article in *Polymer Chemistry* reported its use in developing high-performance adhesives with enhanced durability under extreme conditions.

The environmental impact of 3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine has also been a topic of recent investigation. Studies conducted by environmental chemists have assessed its biodegradability and toxicity levels. Results indicate that under aerobic conditions, the compound undergoes gradual degradation through microbial action, though its persistence in aquatic environments remains a concern. Regulatory agencies are currently evaluating its safety profile to ensure compliance with international standards for chemical usage.

From an analytical perspective, modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) have been instrumental in characterizing 3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine. These methods provide detailed insights into its molecular structure and bonding patterns. For example, ¹H NMR spectroscopy has been used to identify proton environments around the amino and cyano groups, while IR spectroscopy confirms the presence of nitrile and nitro functionalities.

In conclusion, 3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine is a versatile compound with multifaceted applications across various scientific domains. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials development, and environmental studies. As research continues to uncover new properties and applications, this compound is poised to play an increasingly significant role in advancing modern science and technology.

1805335-57-2 (3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine) 関連製品

- 10031-24-0(dibromostannane)

- 1021251-33-1(3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)

- 2172621-41-7(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid)

- 14919-37-0(DL-Lauroylcarnitine Chloride)

- 1849345-83-0(N-(butan-2-yl)-2,2-dimethylthietan-3-amine)

- 1261786-88-2(5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine)

- 1270068-90-0(Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-)

- 1314709-99-3(1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile)

- 664983-57-7(2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide)